

Conformational Analysis of 5-bromo-2-pyrazol-1-ylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-(1*H*-pyrazol-1-yl)pyridine

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Abstract

5-bromo-2-pyrazol-1-ylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential as a versatile ligand and building block. Understanding its three-dimensional structure and conformational dynamics is paramount for predicting its interactions with biological targets and for the rational design of novel derivatives. This technical guide provides a comprehensive overview of the conformational analysis of 5-bromo-2-pyrazol-1-ylpyridine, amalgamating theoretical calculations with established experimental protocols. In the absence of a published crystal structure for this specific molecule, this guide leverages crystallographic data from closely related analogues to present a robust model of its solid-state conformation. Detailed methodologies for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are provided to guide further empirical studies.

Introduction

The conformational landscape of bi-aryl heterocyclic systems, such as 5-bromo-2-pyrazol-1-ylpyridine, is primarily dictated by the rotational barrier around the C-N bond connecting the pyridine and pyrazole rings. This rotation determines the relative orientation of the two aromatic systems, which in turn influences the molecule's electronic properties, steric profile, and ability to engage in intermolecular interactions. The planarity or non-planarity of the molecule can

have profound effects on its biological activity and material properties. This guide outlines the key structural parameters and the methodologies to elucidate them.

Predicted Solid-State Conformation

While a single crystal X-ray structure for 5-bromo-2-pyrazol-1-ylpyridine is not publicly available, a reliable model of its solid-state conformation can be constructed by analyzing the crystallographic data of analogous compounds. Data from structures such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine and 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine suggest that the molecule is likely to adopt a near-planar conformation, with a small dihedral angle between the pyridine and pyrazole rings.^{[1][2]} This planarity is often favored as it maximizes π -system conjugation.

Table 1: Predicted Geometric Parameters for 5-bromo-2-pyrazol-1-ylpyridine

Parameter	Predicted Value	Basis of Prediction
Bond Lengths (Å)		
C-Br	1.88 - 1.92	Analysis of bromo-substituted pyridines. [1]
C-N (Py-Pz)	1.38 - 1.42	Typical C-N bond length between aromatic rings.
N-N (Pyrazole)	1.33 - 1.37	Standard N-N bond length in pyrazole rings.
C=N (Pyridine)	1.33 - 1.35	Standard C=N bond length in pyridine rings.
C=N (Pyrazole)	1.31 - 1.34	Standard C=N bond length in pyrazole rings.
C-C (Pyridine)	1.37 - 1.40	Aromatic C-C bond lengths in pyridine.
C-C (Pyrazole)	1.36 - 1.42	Aromatic C-C bond lengths in pyrazole.
Bond Angles (°) **		
C-C-Br	118 - 122	Typical angles in brominated aromatic systems. [1]
C-N-N (Pyrazole)	110 - 114	Internal angles of the pyrazole ring.
N-N-C (Pyrazole)	105 - 109	Internal angles of the pyrazole ring.
C-C-N (Pyridine)	122 - 125	Internal angles of the pyridine ring.
Dihedral Angle (°) **		
Pyridine-Pyrazole	5 - 20	Based on related 2-(pyrazol-1-yl)pyridine structures. [2]

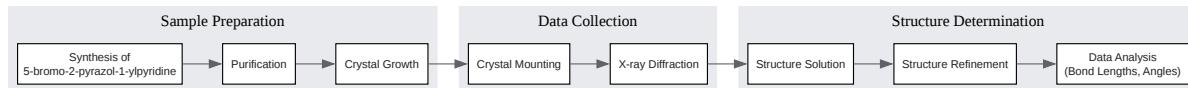
Experimental Protocols

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[\[3\]](#)

Methodology:

- **Crystal Growth:** Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of 5-bromo-2-pyrazol-1-ylpyridine in an appropriate solvent system (e.g., ethanol, methanol, or a mixture of solvents like chloroform/hexane). Vapor diffusion is another common technique.
- **Data Collection:** A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a CCD or CMOS detector.
- **Structure Solution and Refinement:** The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares minimization. The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.



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Fig. 1: Experimental workflow for X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.^{[4][5]} Temperature-dependent NMR studies can provide insights into the dynamics of conformational exchange.^[6]

Methodology:

- Sample Preparation: A solution of 5-bromo-2-pyrazol-1-ylpyridine is prepared in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H and ^{13}C NMR: Standard 1D ^1H and ^{13}C NMR spectra are acquired to assign the chemical shifts of all protons and carbons in the molecule.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and pyrazole rings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity between the two rings.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The presence or absence of NOE signals between protons on the pyridine and pyrazole rings can provide direct evidence for their spatial proximity and thus the preferred conformation in solution.
- Variable Temperature (VT) NMR: Spectra are acquired at different temperatures to study the dynamics of rotation around the C-N bond. Changes in chemical shifts or the coalescence of signals can be used to determine the energy barrier for rotation.

Computational Modeling

In the absence of experimental data, and to complement it, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the conformational preferences of molecules.[\[7\]](#)

Methodology:

- Initial Structure Generation: A 3D model of 5-bromo-2-pyrazol-1-ylpyridine is built using molecular modeling software.
- Geometry Optimization: The geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[\[1\]](#)[\[7\]](#) This calculation finds the lowest energy conformation of the molecule.
- Conformational Search: To explore the potential energy surface, a conformational search can be performed by systematically rotating the dihedral angle between the pyridine and pyrazole rings and calculating the energy of each conformation. This allows for the identification of all low-energy conformers and the transition states that separate them.
- Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.
- NMR Chemical Shift Prediction: The NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental data to validate the computed conformation.

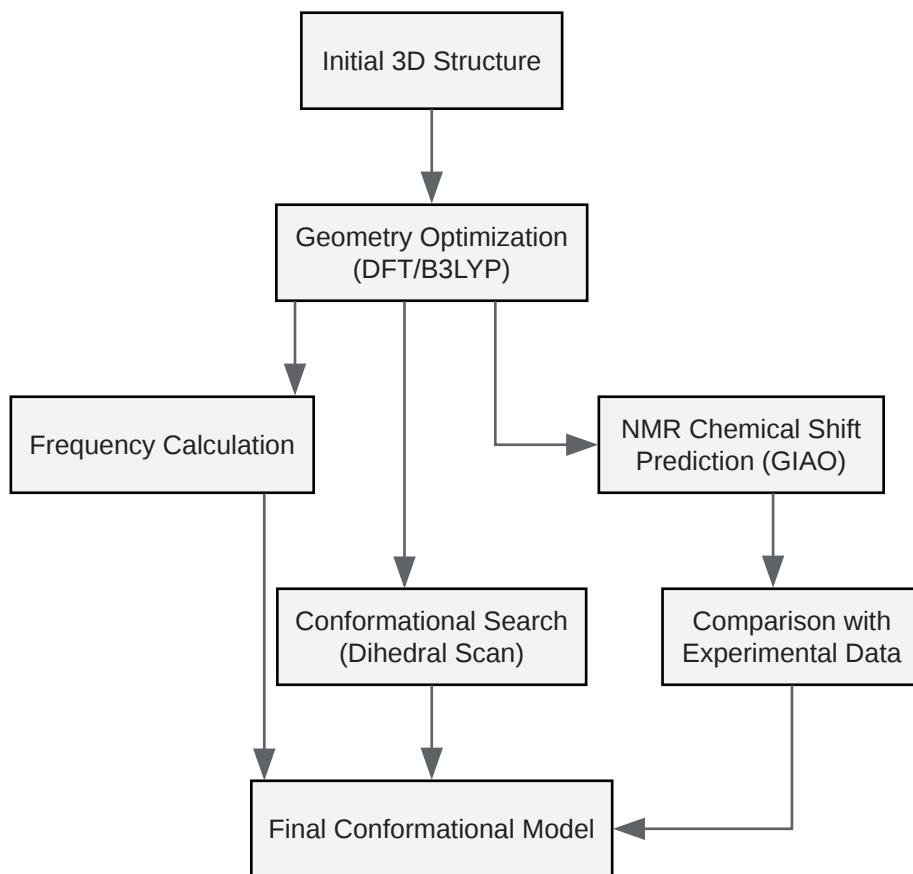
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Fig. 2: Workflow for computational conformational analysis.

Signaling Pathways and Drug Development Implications

While specific signaling pathways involving 5-bromo-2-pyrazol-1-ylpyridine are not yet extensively documented, pyrazole and pyridine moieties are common scaffolds in many biologically active compounds. They are known to interact with a variety of protein targets, including kinases, G-protein coupled receptors (GPCRs), and metalloenzymes. The conformational rigidity or flexibility of the molecule, as determined by the methods described herein, will be a critical factor in its ability to bind to a specific target. A more rigid, pre-organized conformation that matches the binding site geometry often leads to higher affinity and selectivity.



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Fig. 3: Conceptual diagram of molecular interaction.

Conclusion

The conformational analysis of 5-bromo-2-pyrazol-1-ylpyridine is a crucial step in understanding its chemical and biological properties. This guide has provided a framework for this analysis by combining data from analogous structures with detailed experimental and computational protocols. While a definitive experimental structure is yet to be reported, the methodologies outlined here provide a clear path for researchers to elucidate the conformational landscape of this important molecule and to guide the design of new derivatives with enhanced properties for applications in drug discovery and materials science.

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